![molecular formula C17H14N2O4 B12611039 3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid CAS No. 649774-21-0](/img/structure/B12611039.png)
3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid is an organic compound with the molecular formula C17H14N2O4 It is characterized by the presence of a benzoic acid moiety linked to a phenoxyacetamido group, which in turn is substituted with a cyanomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid typically involves a multi-step process. One common method includes the following steps:
Synthesis of 4-(Cyanomethyl)phenol: This can be achieved by the reaction of 4-hydroxybenzyl cyanide with appropriate reagents.
Formation of 2-[4-(Cyanomethyl)phenoxy]acetic acid: This involves the reaction of 4-(Cyanomethyl)phenol with chloroacetic acid under basic conditions.
Coupling with 3-Aminobenzoic acid: The final step involves the coupling of 2-[4-(Cyanomethyl)phenoxy]acetic acid with 3-aminobenzoic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets. The cyanomethyl group can interact with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The phenoxyacetamido moiety can enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Cyanomethyl)phenoxyacetic acid
- 3-Aminobenzoic acid
- 4-Hydroxybenzyl cyanide
Uniqueness
3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanomethyl group provides reactivity towards nucleophiles, while the phenoxyacetamido moiety enhances its binding affinity to biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
649774-21-0 |
|---|---|
Formule moléculaire |
C17H14N2O4 |
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
3-[[2-[4-(cyanomethyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H14N2O4/c18-9-8-12-4-6-15(7-5-12)23-11-16(20)19-14-3-1-2-13(10-14)17(21)22/h1-7,10H,8,11H2,(H,19,20)(H,21,22) |
Clé InChI |
QNJNROOGSIQNOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)CC#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


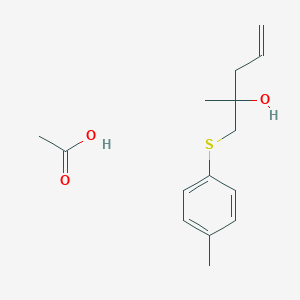
![1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro-](/img/structure/B12610960.png)

![4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl-](/img/structure/B12610964.png)
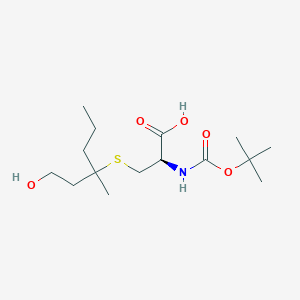
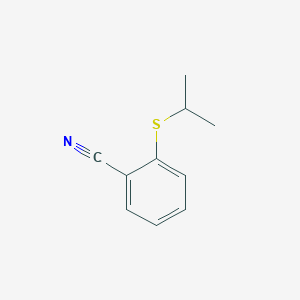
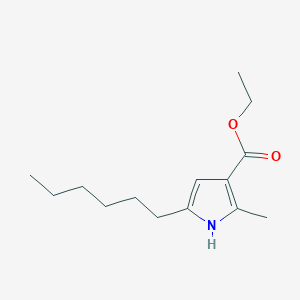


![1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B12611000.png)
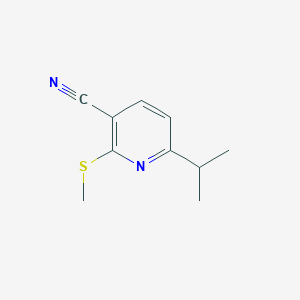
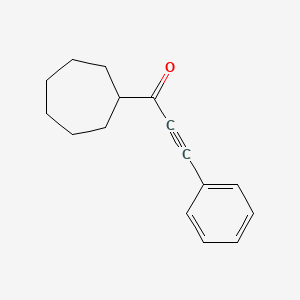
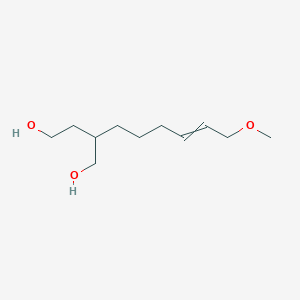
![2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline](/img/structure/B12611035.png)
